molecular formula C9H7ClN2OS B4514015 4-(acetylamino)-3-chlorophenyl thiocyanate CAS No. 3226-49-1

4-(acetylamino)-3-chlorophenyl thiocyanate

Cat. No.: B4514015
CAS No.: 3226-49-1
M. Wt: 226.68 g/mol
InChI Key: XSMXADOSTWDHEM-UHFFFAOYSA-N
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Description

4-(acetylamino)-3-chlorophenyl thiocyanate is an organic compound that features a thiocyanate group attached to a phenyl ring substituted with an acetylamino and a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(acetylamino)-3-chlorophenyl thiocyanate typically involves the reaction of 4-(acetylamino)-3-chlorophenylamine with thiocyanate reagents. One common method is the nucleophilic substitution reaction where the amine group reacts with thiocyanogen or a thiocyanate salt in the presence of a suitable catalyst or under specific conditions such as elevated temperatures or acidic environments .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

4-(acetylamino)-3-chlorophenyl thiocyanate can undergo various chemical reactions, including:

    Oxidation: The thiocyanate group can be oxidized to form sulfonyl derivatives.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonyl derivatives, while substitution reactions can produce various substituted phenyl thiocyanates .

Scientific Research Applications

4-(acetylamino)-3-chlorophenyl thiocyanate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and antiparasitic properties.

    Medicine: Explored for its potential use in drug development, particularly for its antibacterial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals .

Mechanism of Action

The mechanism of action of 4-(acetylamino)-3-chlorophenyl thiocyanate involves its interaction with specific molecular targets. The thiocyanate group can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    Thiocyanate: A simple thiocyanate ion with similar reactivity.

    4-chlorophenyl thiocyanate: Lacks the acetylamino group but shares the phenyl thiocyanate structure.

    4-(acetylamino)phenyl thiocyanate: Similar structure but without the chlorine atom .

Uniqueness

4-(acetylamino)-3-chlorophenyl thiocyanate is unique due to the presence of both the acetylamino and chlorine substituents on the phenyl ring. This combination can influence its reactivity and biological activity, making it distinct from other thiocyanate derivatives .

Properties

IUPAC Name

(4-acetamido-3-chlorophenyl) thiocyanate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2OS/c1-6(13)12-9-3-2-7(14-5-11)4-8(9)10/h2-4H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSMXADOSTWDHEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)SC#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601265285
Record name 4-(Acetylamino)-3-chlorophenyl thiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601265285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3226-49-1
Record name 4-(Acetylamino)-3-chlorophenyl thiocyanate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3226-49-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Acetylamino)-3-chlorophenyl thiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601265285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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